Ethyl 4-bromo-2-methylbenzoate
Overview
Description
- Ethyl 4-bromo-2-methylbenzoate is a chemical compound with the molecular formula C<sub>10</sub>H<sub>11</sub>BrO<sub>2</sub>.
- It is a colorless liquid that is widely used as a solvent and preservative in pharmaceutical preparations.
- The compound is also an important intermediate in organic synthesis.
Synthesis Analysis
- The synthesis of Ethyl 4-bromo-2-methylbenzoate involves several steps, including bromination and esterification reactions.
- One common method is the reaction of 4-bromo-2-methylbenzoic acid with ethanol in the presence of a dehydrating agent.
Molecular Structure Analysis
- The compound has a benzene ring substituted with a bromine atom and an ethyl ester group.
- The molecular weight is 243.1 g/mol.
Chemical Reactions Analysis
- Ethyl 4-bromo-2-methylbenzoate can undergo various reactions, including nucleophilic substitution and ester hydrolysis.
Physical And Chemical Properties Analysis
- The compound is a colorless liquid with a boiling point of approximately 200°C.
- It is soluble in organic solvents.
Scientific Research Applications
Synthesis and Characterization
Ethyl 4-bromo-2-methylbenzoate is utilized in the synthesis of complex organic compounds. For instance, Muhammad Haroon et al. (2019) explored the synthesis of ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate derivatives and characterized these compounds using various spectroscopic techniques. The study highlights the compound's relevance in the synthesis of novel organic structures, particularly in the context of nonlinear optical (NLO) properties and frontier molecular orbitals (FMOs) analysis (Muhammad Haroon et al., 2019).
Involvement in Catalytic Reactions
Ethyl 4-bromo-2-methylbenzoate also finds applications in catalytic reactions. A study by Erzsébet Jablonkai and G. Keglevich (2015) demonstrated the use of 4-Bromo and 3-bromobenzoic acids in P–C coupling reactions under catalyst-free conditions. This research is significant for understanding the role of such compounds in facilitating novel chemical reactions, especially in the absence of catalysts (Erzsébet Jablonkai and G. Keglevich, 2015).
Environmental Studies
In the context of environmental research, the study of similar compounds like Ethyl-4-aminobenzoate by A. J. Li et al. (2017) investigated the environmental behavior and photocatalytic profile of these compounds. Although this study focused on Ethyl-4-aminobenzoate, it sheds light on the environmental dynamics and fate of related compounds, which is crucial for understanding the ecological impact of Ethyl 4-bromo-2-methylbenzoate (A. J. Li et al., 2017).
Glycerolipid Metabolism
Research on compounds related to Ethyl 4-bromo-2-methylbenzoate, like Ethyl 4-benzyloxybenzoate, was conducted to explore its role in glycerolipid metabolism. The study by R. Fears et al. (1978) indicated that such compounds could participate in glycerolipid metabolism, highlighting their potential biological activity and relevance in lipid research (R. Fears et al., 1978).
Safety And Hazards
- Ethyl 4-bromo-2-methylbenzoate is flammable and may cause skin burns.
- Proper precautions should be taken during handling.
Future Directions
- Further research could explore its potential applications in drug development or as a building block for other compounds.
Remember that this analysis is based on available information, and further studies may provide additional insights. If you need more details or have specific questions, feel free to ask! 😊
properties
IUPAC Name |
ethyl 4-bromo-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDMTHJPTMJZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626962 | |
Record name | Ethyl 4-bromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-methylbenzoate | |
CAS RN |
220389-34-4 | |
Record name | Ethyl 4-bromo-2-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220389-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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